molecular formula C15H20N6O B5612564 2,3,5-trimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine

2,3,5-trimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5612564
M. Wt: 300.36 g/mol
InChI Key: NIADMXXKHMLLQP-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, noted for their significant biological activities and potential in pharmacological applications. Research into these compounds reveals their complex chemistry and utility in various scientific fields, excluding specific drug use or dosage and side effects information.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves several steps, including the construction of the pyrazolo[1,5-a]pyrimidine core through cyclocondensation reactions. For example, Ivachtchenko et al. (2013) described the synthesis of similar compounds with potent antagonist activity, indicating the relevance of substituent variations on the pyrazolo[1,5-a]pyrimidine framework for achieving desired biological activities (Ivachtchenko, Golovina, Kadieva, Kysil, & Mitkin, 2013).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is crucial in determining their chemical behavior and interaction with biological targets. Studies such as by Ng, Tiekink, & Dolzhenko (2022) have used X-ray crystallography to explore the structural features of similar compounds, providing insights into their molecular conformation and potential interaction sites (Ng, Tiekink, & Dolzhenko, 2022).

properties

IUPAC Name

2,3,5-trimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c1-6-12(15-17-11(5)20-22-15)18-13-7-8(2)16-14-9(3)10(4)19-21(13)14/h7,12,18H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIADMXXKHMLLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=NO1)C)NC2=CC(=NC3=C(C(=NN23)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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